molecular formula C13H17NO B2369951 4-(Azepan-1-yl)benzaldehyde CAS No. 50333-45-4

4-(Azepan-1-yl)benzaldehyde

Cat. No.: B2369951
CAS No.: 50333-45-4
M. Wt: 203.285
InChI Key: MIMHJRMSIZFETH-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO. It consists of a benzaldehyde moiety substituted with an azepane ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Azepan-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-formylbenzoic acid with azepane in the presence of a dehydrating agent. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Azepan-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and amines. It serves as a model substrate for investigating enzyme specificity and activity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through its aldehyde and azepane functional groups. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, while the azepane ring can engage in non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Piperidin-1-yl)benzaldehyde: Similar structure with a piperidine ring instead of an azepane ring.

    4-(Morpholin-1-yl)benzaldehyde: Contains a morpholine ring in place of the azepane ring.

    4-(Pyrrolidin-1-yl)benzaldehyde: Features a pyrrolidine ring instead of the azepane ring.

Uniqueness

4-(Azepan-1-yl)benzaldehyde is unique due to the presence of the seven-membered azepane ring, which imparts distinct steric and electronic properties compared to its five- and six-membered counterparts. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(azepan-1-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-12-5-7-13(8-6-12)14-9-3-1-2-4-10-14/h5-8,11H,1-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMHJRMSIZFETH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-fluoro-benzaldehyde (2.59 mL, 24.2 mmol) and hexamethyleneimine (8.2 mL, 72 mmol) in acetonitrile (40 mL) was heated at reflux for 16 hours. The product was preabsorbed onto silica gel and purified by flash silica gel chromatography, using ethyl acetate (10-15%) in hexane as the eluant, to give the product, 5.0 g (100%). MS: m/z 204 (MH+). 1H NMR (CDCl3): 1.53-1.59 (m, 4 H), 1.78-1.82 (m, 4 H), 3.53 (t, 4 H), 6.70 (d, 2 H), 7.70 (d, 2 H) and 9.70 (s, 1 H).
Quantity
2.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexamethyleneimine
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

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